1-Naphthylalanine

Peptide Chemistry Structural Biology Protein Folding

Choose 1-Naphthylalanine when precise aromatic geometry drives your peptide SAR. Its edge-to-face conformation uniquely replaces tryptophan in β-hairpin mimetics and protein–protein interaction inhibitors—2-Nal cannot replicate this packing. Incorporate D-1Nal into ascidiacyclamide analogs to trigger an open-to-folded shift that boosts HL-60 cytotoxicity. Use L-1Nal at position 2 of AVP to gain exceptional oxytocin receptor selectivity while avoiding V1a/V2 off-target effects. End-tag antimicrobial peptides with β-naphthylalanine to overcome salt sensitivity, a key clinical barrier. For enantiopure material, enzymatic deracemization delivers >99% ee. Do not substitute generically; validate your SAR with the correct stereoisomer. Request a bulk quotation.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 7758-42-1
Cat. No. B7762880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylalanine
CAS7758-42-1
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
InChIInChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)
InChIKeyOFYAYGJCPXRNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthylalanine (CAS 7758-42-1): Chemical Identity and Procurement Profile


1-Naphthylalanine (1-Nal) is a non-proteinogenic, aromatic amino acid characterized by a naphthalene ring system attached to the β-carbon of the alanine backbone [1]. It exists in both L- and D-enantiomeric forms, with the parent compound (CAS 7758-42-1) referring to the racemic mixture without isomeric designation [1]. The compound is widely employed as a high-precision tool in peptide synthesis and structure-activity relationship (SAR) studies, serving as a bulky, hydrophobic replacement for natural aromatic residues such as phenylalanine and tryptophan [2]. Its incorporation into peptide sequences can profoundly alter conformational stability, receptor binding profiles, and biological activity, making it a critical building block in medicinal chemistry and chemical biology .

Why 1-Naphthylalanine Cannot Be Substituted with Other Aromatic Amino Acids in SAR Studies


The aromatic amino acids phenylalanine, tryptophan, 1-naphthylalanine, and 2-naphthylalanine are frequently considered interchangeable in peptide design, yet their substitution often leads to dramatically different structural and functional outcomes [1]. 1-Naphthylalanine is not a generic hydrophobic placeholder; its unique edge-to-face aromatic geometry, distinct from the substituted phenylalanine-like geometry of 2-naphthylalanine, can alter peptide folding and stability in ways that cannot be predicted or replicated by its isomers or natural counterparts [1]. Furthermore, the enantiomeric form (L- vs. D-1-Nal) critically dictates biological activity, with different enantiomers conferring entirely distinct receptor selectivity and functional profiles [2]. Therefore, generic substitution without empirical validation poses a significant risk of experimental failure and misdirected SAR conclusions. The quantitative evidence below demonstrates the precise, measurable differences that justify the selective procurement of this specific compound.

1-Naphthylalanine (CAS 7758-42-1): Quantified Differentiation Versus Comparators


β-Hairpin Peptide Stabilization: 1-Naphthylalanine vs. 2-Naphthylalanine vs. Tryptophan Geometry

In a 12-residue β-hairpin peptide model, the substitution of tryptophan with 1-naphthylalanine or 2-naphthylalanine results in distinct aromatic interaction geometries [1]. Geometric analysis from NMR-derived structures shows that only 1-naphthylalanine adopts an edge-to-face geometry similar to the native tryptophan residue [1]. In contrast, 2-naphthylalanine adopts a geometry more closely resembling a substituted phenylalanine [1]. This geometric distinction is critical for applications where the specific aromatic interaction pattern of tryptophan is required to be mimicked, making 1-naphthylalanine the superior replacement over 2-naphthylalanine.

Peptide Chemistry Structural Biology Protein Folding

Cytotoxicity and Conformational Stability: D-1-Naphthylalanine vs. D-2-Naphthylalanine vs. D-Phenylalanine

Incorporation of D-1-naphthylalanine (D-1Nal) into ascidiacyclamide (ASC) analogs resulted in the most significant transformation from a folded to an open structure in solution compared to D-2-naphthylalanine (D-2Nal) and D-phenylalanine (D-Phe) [1]. Critically, [D-1Nal]ASC exhibited the strongest cytotoxicity toward HL-60 cells among all tested analogs, including those with L-1Nal, L-2Nal, D-2Nal, and D-Phe [1]. This demonstrates that the 1-naphthyl isomer in the D-configuration is uniquely capable of inducing a bioactive conformation and potent cytotoxic effect not seen with its structural analogs.

Anticancer Peptides Conformational Analysis Cytotoxicity

Vasopressin Receptor Selectivity: L-1-Naphthylalanine vs. D-1-Naphthylalanine

The enantiomeric form of 1-naphthylalanine at position 2 of arginine vasopressin (AVP) analogs dictates receptor subtype selectivity [1]. The analog [L-1-Nal2,Val4]AVP was found to be exceptionally selective, showing minimal interaction with V1a and V2 receptors while retaining potent oxytocin antagonism in vitro [1]. This contrasts with other analogs in the study, including those with D-1-naphthylalanine, which did not exhibit the same selectivity profile [1]. The data demonstrates that the L-enantiomer is the critical determinant for achieving a highly selective oxytocin antagonist profile, a property not shared by the D-enantiomer or other positional isomers.

GPCR Pharmacology Receptor Selectivity Oxytocin Antagonists

Antimicrobial Peptide Salt Resistance: β-Naphthylalanine End-Tagging vs. Tryptophan-Rich Peptide

The addition of the non-natural bulky amino acid β-naphthylalanine to the termini of a short, salt-sensitive tryptophan-rich antimicrobial peptide (S1) significantly boosts its resistance to high salt concentrations [1]. While the activity of the unmodified S1 peptide was greatly diminished under high salt, the β-naphthylalanine end-tagged variants maintained their antimicrobial efficacy under the same conditions [1]. This modification strategy addresses a major limitation of many antimicrobial peptides, which are often ineffective in physiological salt environments.

Antimicrobial Peptides Salt Resistance Peptide Engineering

Enantiomeric Resolution Efficiency: 1-Naphthylalanine vs. Other Synthetic Amino Acids

Using a two-enzyme system comprised of L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) and a D-amino acid oxidase variant, racemic D,L-1-naphthylalanine was fully resolved into either its D- or L-enantiomer with an enantiomeric excess (ee) of >99% [1]. Furthermore, the compound was fully deracemized when both enzymes were used jointly [1]. This quantitative efficiency (>99% ee) demonstrates that 1-naphthylalanine is an excellent substrate for this biocatalytic resolution platform, providing a reliable and scalable method for obtaining enantiopure material for research and industrial applications.

Biocatalysis Chiral Resolution Enzyme Engineering

Pressor Activity: 1-Naphthylalanine vs. 2-Naphthylalanine in Vasopressin/Oxytocin Analogs

A direct comparison of oxytocin and vasopressin analogs containing either 1-naphthylalanine or 2-naphthylalanine revealed a stark functional difference in the pressor test [1]. Analogs containing 1-naphthylalanine exhibited no activity in the pressor test, whereas analogs with 2-naphthylalanine functioned as weak pressor inhibitors [1]. Furthermore, 2-naphthylalanine analogs were stronger inhibitors overall, particularly in the vasopressin series [1]. This data clearly establishes that the position of the naphthyl substitution (1- vs. 2-) is a critical determinant of biological activity, with 1-naphthylalanine offering a distinct advantage when complete pressor inactivity is a design requirement.

Peptide Pharmacology Vasopressin Analogs In Vivo Assays

1-Naphthylalanine: Recommended Research Applications Based on Comparative Evidence


Design of Structurally Authentic Tryptophan Mimics

Use 1-naphthylalanine (1-Nal) when the goal is to replicate the specific edge-to-face aromatic geometry of a tryptophan residue within a peptide or protein [1]. As established by comparative geometric analysis, 1-Nal is the only bicyclic amino acid to adopt this native-like geometry, whereas 2-naphthylalanine behaves more like a substituted phenylalanine [1]. This application is critical for projects involving protein-protein interaction inhibitors or β-hairpin peptide mimetics where precise aromatic stacking is required for stability and function.

Engineering Potent and Conformationally Distinct Anticancer Peptides

Incorporate D-1-naphthylalanine (D-1Nal) into cyclic peptide scaffolds, such as ascidiacyclamide analogs, to induce a significant folded-to-open conformational shift that correlates with enhanced cytotoxicity [1]. Direct comparative data shows that D-1Nal confers the strongest cytotoxicity toward HL-60 cells among tested analogs, including those with D-2Nal and D-Phe [1]. This makes D-1-Nal a targeted choice for medicinal chemists aiming to develop novel anticancer agents with a unique mechanism of action linked to conformational change.

Development of Highly Selective Oxytocin Receptor Antagonists

Utilize L-1-naphthylalanine (L-1Nal) at position 2 of arginine vasopressin (AVP) analogs to achieve exceptional selectivity for the oxytocin receptor while minimizing off-target interactions with vasopressin V1a and V2 receptors [1]. Comparative pharmacology demonstrates that the L-enantiomer is essential for this selective profile, which is not observed with the D-enantiomer [1]. This application is highly relevant for developing therapeutics targeting preterm labor, autism spectrum disorders, and other conditions modulated by oxytocin signaling.

Creation of Salt-Resistant Antimicrobial Peptides

Employ β-naphthylalanine as an end-tag modification on short, tryptophan-rich antimicrobial peptides to confer resistance to high-salt environments [1]. Comparative efficacy studies show that unmodified peptides lose activity under physiological salt concentrations, whereas β-naphthylalanine-tagged variants maintain their antimicrobial potency [1]. This application is crucial for overcoming a major hurdle in the clinical development of antimicrobial peptides, which are often rendered ineffective in vivo due to salt sensitivity.

Scalable Production of Enantiomerically Pure 1-Naphthylalanine via Biocatalysis

For industrial or large-scale research applications requiring enantiopure 1-naphthylalanine, leverage a biocatalytic resolution system using PmaLAAD and a D-amino acid oxidase variant [1]. This enzymatic approach has been validated to resolve racemic D,L-1-naphthylalanine into its D- or L-enantiomers with >99% enantiomeric excess, and can achieve full deracemization [1]. This provides a robust and efficient alternative to traditional chemical resolution methods for obtaining high-purity starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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